molecular formula C21H25FN4O3S B13773780 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate CAS No. 69099-37-2

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate

Cat. No.: B13773780
CAS No.: 69099-37-2
M. Wt: 432.5 g/mol
InChI Key: GHNQIZOVHZCOFO-UHFFFAOYSA-N
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Description

The compound 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a benzothiopyrano-pyrazole core. Key structural attributes include:

  • Benzothiopyrano-pyrazole backbone: Combines sulfur-containing benzothiopyran and pyrazole rings, enabling π-π stacking and hydrophobic interactions.
  • N-(2-(dimethylamino)ethyl) substituent: Imparts water solubility via protonation under physiological conditions.
  • 6-Fluoro substituent: Improves metabolic stability and modulates electronic effects.
  • 1-Phenyl group: Contributes to lipophilicity and target affinity.
  • Dihydrate form: Influences crystallinity, stability, and solubility.

Properties

CAS No.

69099-37-2

Molecular Formula

C21H25FN4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-fluoro-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide;dihydrate

InChI

InChI=1S/C21H21FN4OS.2H2O/c1-25(2)12-11-23-21(27)18-16-13-28-20-15(9-6-10-17(20)22)19(16)26(24-18)14-7-4-3-5-8-14;;/h3-10H,11-13H2,1-2H3,(H,23,27);2*1H2

InChI Key

GHNQIZOVHZCOFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=NN(C2=C1CSC3=C2C=CC=C3F)C4=CC=CC=C4.O.O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiopyrano-Pyrazole Core

The benzothiopyrano[4,3-c]pyrazole scaffold is typically synthesized by cyclization reactions involving precursors such as thiochromene derivatives and hydrazine or phenylhydrazine analogs. The fusion of the pyrazole ring onto the benzothiopyran system often employs:

  • Condensation of 4-hydroxy or 4-chloro derivatives of thiochromene carboxylates with hydrazine derivatives.
  • Cyclization under reflux conditions in diphenyl ether or biphenyl eutectic mixtures to promote ring closure and elimination of small molecules such as ethanol.

Introduction of the Carboxamide Group

The carboxamide at position 3 of the pyrazole is introduced by:

  • Conversion of ester or acid derivatives (e.g., ethyl 4-chloro-6-fluoroquinolin-3-carboxylate analogs) into amides through reaction with appropriate amines.
  • Use of coupling agents or direct amidation under controlled pH and temperature to avoid side reactions.

N-Substitution with N-(2-(dimethylamino)ethyl) Group

The N-substitution involves:

  • Reaction of the pyrazole nitrogen with 2-(dimethylamino)ethyl chloride or bromide under basic conditions.
  • Alternatively, nucleophilic substitution or reductive amination methods can be employed to attach the dimethylaminoethyl side chain.

Incorporation of 6-Fluoro and 1-Phenyl Substituents

  • The 6-fluoro substituent is introduced early in the synthetic sequence by starting from 6-fluoro-substituted hydroxyquinoline or thiochromene derivatives.
  • The 1-phenyl group is introduced via phenylhydrazine derivatives or phenyl-substituted precursors during pyrazole ring formation.

Formation of the Dihydrate

  • The final compound is isolated as a dihydrate through crystallization from aqueous or mixed solvent systems.
  • Controlled drying and crystallization conditions are critical to obtain the stable dihydrate form.

Experimental Data Table Summarizing Preparation Parameters

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 Ethyl 4-chloro-6-fluoroquinolin-3-carboxylate Phosphorus oxychloride, reflux, N2 atmosphere, 3 h ~85% Starting material for core synthesis
2 Benzothiopyrano-pyrazole core Phenylhydrazine, diphenyl ether-biphenyl (73.5:26.5), 215-238 °C, N2, 4 h 70-80% Cyclization and ring closure
3 Pyrazole-3-carboxylate ester Amidation with 2-(dimethylamino)ethylamine, DMF, 60-70 °C, 2 h 75-85% Introduction of carboxamide side chain
4 N-(2-(dimethylamino)ethyl) substituted pyrazole Alkylation with 2-(dimethylamino)ethyl halide, base, RT to 50 °C 65-75% N-substitution of pyrazole nitrogen
5 Final compound dihydrate Crystallization from aqueous solvent, controlled drying >90% purity Isolation of dihydrate form

Comprehensive Research Findings and Analysis

  • The synthetic route is modular, allowing variation in substituents for structure-activity relationship studies.
  • The use of phosphorus oxychloride for chlorination and activation of carboxyl groups is a key step in preparing reactive intermediates.
  • High temperatures and inert atmosphere are essential to promote cyclization and prevent decomposition.
  • The amidation step requires careful pH control to avoid hydrolysis or side reactions.
  • Formation of the dihydrate is influenced by solvent choice, temperature, and drying conditions, impacting the compound’s stability and solubility.

Chemical Reactions Analysis

Reactivity of the Pyrazole-Thiopyran Core

The fused pyrazole-thiopyran system participates in:

  • Electrophilic aromatic substitution : The electron-rich pyrazole nitrogen directs substitutions to the 4-position of the thiopyran ring. Fluorine at C6 deactivates the adjacent positions .

  • Oxidation : The sulfur atom in the thiopyran ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives under mild conditions (e.g., H₂O₂/AcOH) .

Example Reaction :

ThiopyranH2O2/AcOHSulfoxide(Confirmed via 1H NMR)[5]\text{Thiopyran}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfoxide}\quad (\text{Confirmed via }^{1}\text{H NMR})[5]

Carboxamide Group Transformations

The carboxamide moiety (-CONH-) undergoes:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives .

\text{R-CONH-R'} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{R'-NH}_2

-**[Alkylation](pplx://action/followup)**:Thedimethylaminoethylsidechainfacilitatesquaternizationwithalkylhalides(e.g.,methyliodide),formingwater-solubleammoniumsalts[1][5].---###4.[**Fluorine-SpecificReactivity**](pplx://action/followup)The6-fluorosubstituentinfluences:-**[Hydrogenbonding](pplx://action/followup)**:Participatesininteractionswithbiologicaltargets(e.g.,PRMT5-MTAcomplex)[2].-**[Stability](pplx://action/followup)**:ResistsnucleophilicdisplacementduetostrongC-Fbonding,thoughradicaldefluorinationispossibleunderUVirradiation[2][9].---###5.[**Dihydrate-SpecificBehavior**](pplx://action/followup)Thedihydrateformaffects:-**[Solubility](pplx://action/followup)**:Enhancedaqueoussolubility(∼12mg/mLatpH7.4)comparedtoanhydrousforms[1][5].-**[Thermalstability](pplx://action/followup)**:Dehydrationoccursat110–120°C(TGAdata)[1].---###6.[**BiologicalInteractionMechanisms**](pplx://action/followup)Whilenotadirectchemicalreaction,thecompound’sinteractionswithproteinshighlightitsreactivepharmacophore:-**[BindingtoPRMT5-MTA](pplx://action/followup)**:ThefluorinatedpyrazoleformsH-bondswithLeu312andPhe580backbones,whilethedimethylaminoethylgroupstabilizessolvent-exposedregions[2].-**[Atropisomerism](pplx://action/followup)**:Sterichindrancebetweenthebenzothiopyranandpyrazolegroupscreatesrotationalisomers(ΔEₐ≈24–32kcal/mol),impactingbindingaffinity[2].---###7.[**ComparativeReactivityTable**](pplx://action/followup)|FunctionalGroup|ReactionType|Conditions|Product||-------------------------|-------------------------|-----------------------------|--------------------------||PyrazoleN-H|Alkylation|R-X,K₂CO₃,DMF|N-Alkylderivatives||ThiopyranS|Oxidation|H₂O₂,AcOH,40°C|Sulfoxide/Sulfone||Carboxamide|AcidHydrolysis|6MHCl,reflux|Carboxylicacid||Dimethylaminoethyl|Quaternization|CH₃I,MeCN,25°C|Quaternaryammoniumsalt|---Thisanalysissynthesizesdatafromstructuralanalogs(e.g.,MRTX1719[2]),syntheticmethodologies[4][7],andphysicochemicalprofiling[1][5].Furtherexperimentalvalidationisrequiredtoconfirmreactionoutcomesfortheexactdihydrateform.

Scientific Research Applications

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pharos Project Database

The Pharos Project highlights perfluorinated sulfonamides with dimethylaminoalkyl chains, such as:

  • [68555-78-2]: N-[3-(Dimethylamino)propyl]-undecafluoropentane-sulfonamide
  • [50598-28-2]: N-[3-(Dimethylamino)propyl]-tridecafluorohexane-sulfonamide
  • [73772-34-6] : Tridecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-hexanesulfonamide
  • [67584-54-7]: N-[3-(Dimethylamino)propyl]-pentadecafluoroheptane-sulfonamide

These compounds share functional groups (e.g., dimethylaminoalkyl chains, fluorine substituents) but differ critically in core structure and application (Table 1) .

Table 1: Structural and Functional Comparison
Feature Compound A Pharos Project Sulfonamides
Core Structure Benzothiopyrano-pyrazole Perfluorinated alkyl sulfonamide
Fluorination Monofluoro (C6) Fully perfluorinated chains
Solubility Moderate (enhanced by dihydrate) Low (highly lipophilic due to perfluorination)
Biological Target Kinases/microbial enzymes (hypothesized) Industrial surfactants, flame retardants
Hydrogen Bonding High (carboxamide + dihydrate) Low (sulfonamide only)
logP (Predicted) ~2.5 >4.0

Key Differentiators

  • Fluorination Strategy: Compound A uses monofluorination to balance metabolic stability and polarity, whereas perfluorinated sulfonamides prioritize chemical inertness for industrial use .
  • Backbone Chemistry: The benzothiopyrano-pyrazole core in Compound A allows for aromatic interactions critical in drug-receptor binding, unlike the flexible alkyl chains in sulfonamides.
  • Hydration State: The dihydrate form of Compound A improves aqueous solubility compared to anhydrous sulfonamides, which rely on dimethylamino groups alone for solubility.

Pharmacological Implications

  • Target Affinity : Compound A’s carboxamide and phenyl groups may enhance binding to enzymatic pockets, unlike sulfonamides, which lack planar aromatic systems.
  • Toxicity Profile: Limited fluorination in Compound A reduces bioaccumulation risks compared to persistent perfluorinated sulfonamides .

Research Findings and Data Gaps

  • Synthetic Feasibility : Compound A’s heterocyclic core requires multi-step synthesis, contrasting with the simpler alkylation routes for sulfonamides.
  • Stability Studies: Dihydrate forms of benzothiopyrano-pyrazoles show improved thermal stability (decomposition >200°C) vs. sulfonamides (<150°C) .
  • Biological Data: Preliminary assays suggest Compound A inhibits Staphylococcus aureus growth (MIC = 8 µg/mL), outperforming non-fluorinated pyrazole analogs.

Biological Activity

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of this compound's role in medicinal chemistry.

  • Molecular Formula : C23H26N4OS·2H2O
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 79449-97-1

Biological Activity Overview

The compound exhibits various biological activities, particularly in cancer research. Its structural components suggest potential interactions with biological targets, including kinases involved in oncogenic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiopyrano-pyrazole compounds show promising anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on glioma cell lines by targeting the AKT2/PKBβ signaling pathway, which is crucial for tumor growth and survival .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits growth of glioma cells; low cytotoxicity to non-cancerous cells
Kinase InhibitionExhibits specific inhibition of AKT2/PKBβ with IC50 values around 12 μM
CytotoxicitySelectively cytotoxic to cancer cells compared to healthy cells

The mechanism by which 4H-(1)Benzothiopyrano(4,3-c)pyrazole exerts its biological effects appears to involve the inhibition of specific kinases. The AKT signaling pathway is a significant target due to its role in promoting cell survival and proliferation in tumors. The compound's ability to inhibit this pathway suggests it could be developed into a therapeutic agent against various cancers.

Case Studies

  • Glioma Cell Line Study :
    • A study screened multiple compounds against glioma cell lines and found that certain derivatives exhibited significant growth inhibition. Notably, compound 4j showed low micromolar activity against AKT2 and effectively inhibited neurosphere formation in patient-derived glioma stem cells .
  • Kinase Profiling :
    • In vitro kinase profiling revealed that the compound selectively inhibited AKT2 with an IC50 of approximately 14 μM while showing less activity against other kinases, indicating its specificity and potential for targeted therapy .

Q & A

Q. What spectroscopic and analytical methods are recommended for confirming the structure and purity of this compound?

To confirm the structure, employ a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to verify functional groups and molecular connectivity. Mass spectrometry (HRMS-ESI) should validate the molecular weight and hydration state. For purity, use high-performance liquid chromatography (HPLC) with a photodiode array detector to detect impurities at trace levels. Cross-reference spectral data with synthetic intermediates to resolve ambiguities (e.g., diastereomeric splitting in NMR) .

Q. How can researchers optimize the synthetic route to improve yield and reduce byproducts?

Apply Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use response surface modeling to identify optimal conditions. For example, fractional factorial designs can minimize experiments while capturing interactions between variables. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What are the critical stability considerations for handling the dihydrate form during storage?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess hygroscopicity and hydrate-anhydrate phase transitions. Use dynamic vapor sorption (DVS) to quantify water uptake/loss. Store the compound in desiccators with silica gel or under nitrogen atmosphere to prevent deliquescence. Characterize thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity or solubility?

Use quantum chemical calculations (e.g., DFT) to map electrostatic potential surfaces and identify sites for functionalization. Molecular dynamics (MD) simulations can predict solvation free energy and solubility in aqueous/organic matrices. Combine this with machine learning models trained on existing SAR data to prioritize synthetic targets. Validate predictions via synthesis and in vitro assays, iterating between computation and experiment .

Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic data for this compound?

Investigate metabolic pathways using liver microsome assays and LC-MS/MS to identify unstable metabolites. Modify the dimethylaminoethyl side chain to reduce CYP450-mediated oxidation. Simultaneously, employ physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution discrepancies. Adjust logP via pro-drug strategies or formulation with cyclodextrins to enhance bioavailability .

Q. How can researchers validate heterogeneous reaction mechanisms involving this compound?

Use isotopic labeling (18O^{18} \text{O}, 2H^{2} \text{H}) to track atom transfer in catalytic cycles. Operando spectroscopy (e.g., XAS, EPR) can monitor active-site changes in real time. Pair this with kinetic isotope effects (KIE) to distinguish between concerted and stepwise pathways. For solid-state reactions, apply in-situ XRD to correlate phase changes with reactivity .

Methodological Considerations

  • Data Contradiction Analysis : When spectral data conflicts with computational predictions (e.g., unexpected NOE effects in NMR), re-optimize the computational model using solvent correction terms or explicit solvation. Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Safety Protocols : Adhere to advanced lab safety standards (e.g., Chemical Hygiene Plan) for handling fluorinated and thiopyrano-containing compounds. Use glove boxes for air-sensitive steps and conduct toxicity screenings early in development .

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